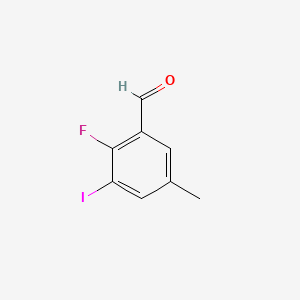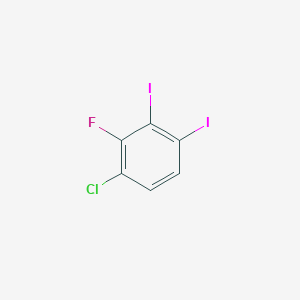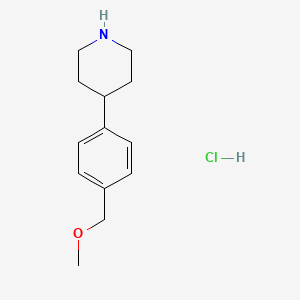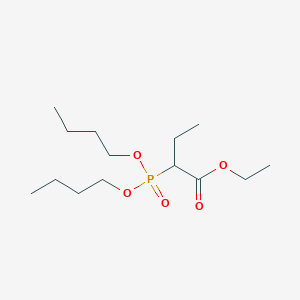
Ethyl 2-dibutoxyphosphorylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-dibutoxyphosphorylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphoryl group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-dibutoxyphosphorylbutanoate typically involves the esterification of butanoic acid derivatives with phosphorylating agents. One common method is the reaction of butanoic acid with dibutyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-dibutoxyphosphorylbutanoate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-dibutoxyphosphorylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphoryl group.
Wirkmechanismus
The mechanism of action of ethyl 2-dibutoxyphosphorylbutanoate involves the interaction of its phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. This process is crucial in many biochemical pathways, including energy metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)butanoate
- Triethyl 2-phosphonobutyrate
- Ethyl 2-(dibutylphosphoryl)butanoate
Uniqueness
Ethyl 2-dibutoxyphosphorylbutanoate is unique due to its specific butoxy substituents, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C14H29O5P |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
ethyl 2-dibutoxyphosphorylbutanoate |
InChI |
InChI=1S/C14H29O5P/c1-5-9-11-18-20(16,19-12-10-6-2)13(7-3)14(15)17-8-4/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
CRKAPAAMVPOCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(CC)C(=O)OCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
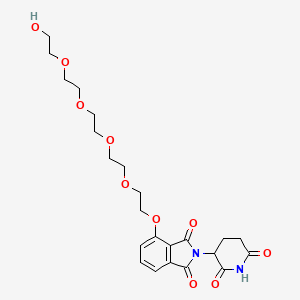


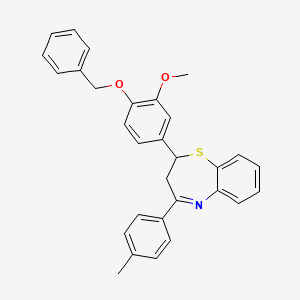

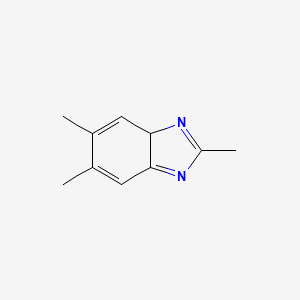

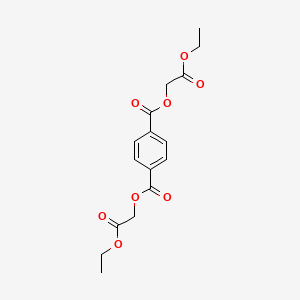
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
